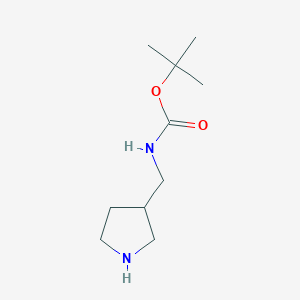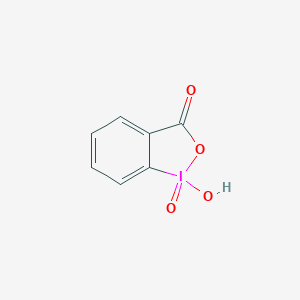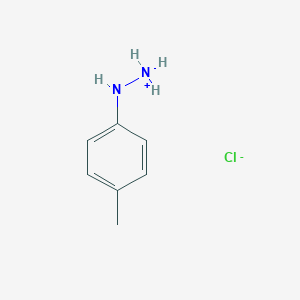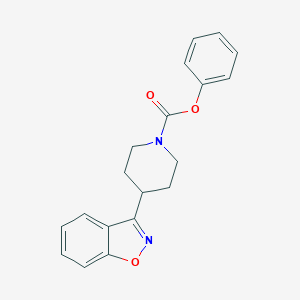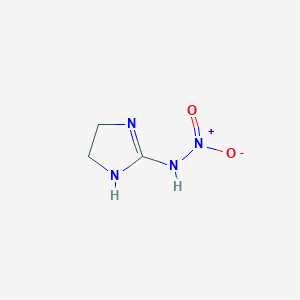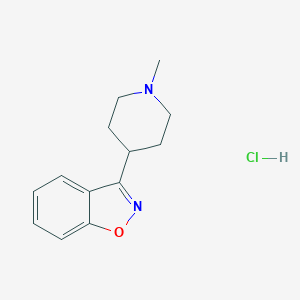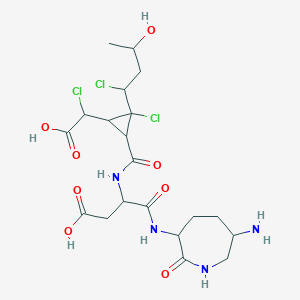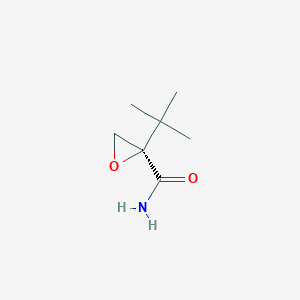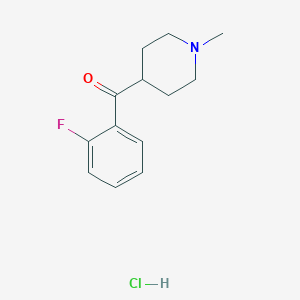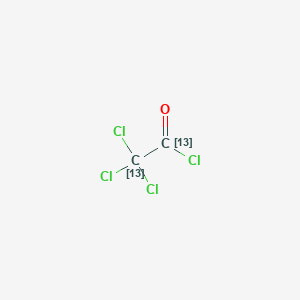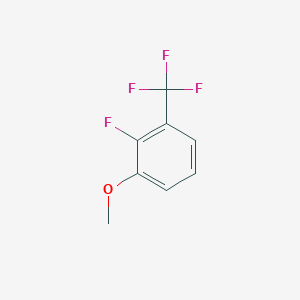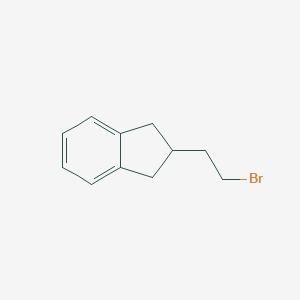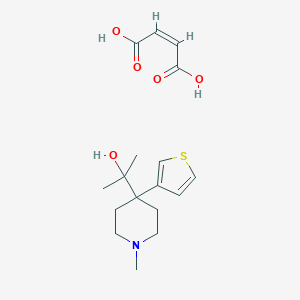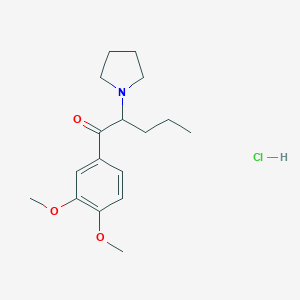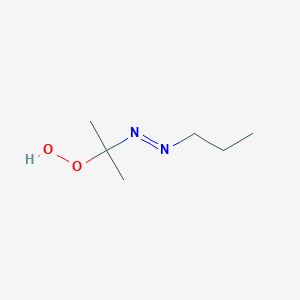
2-Propylazo-2-propyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylazo-2-propyl hydroperoxide (PAP) is a chemical compound that is widely used in scientific research for its unique properties. PAP is a member of the azo-hydroperoxide family of compounds, which are known for their ability to undergo homolytic cleavage to form free radicals. This property makes PAP an important tool for studying the mechanisms of radical reactions in biological systems.
Mecanismo De Acción
2-Propylazo-2-propyl hydroperoxide undergoes homolytic cleavage to form a tert-butoxyl radical and a 2-propylazobenzene radical. These radicals can then react with other molecules in the system, leading to the formation of new free radicals and the propagation of radical reactions. The resulting free radicals can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
Efectos Bioquímicos Y Fisiológicos
2-Propylazo-2-propyl hydroperoxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Propylazo-2-propyl hydroperoxide can induce oxidative stress and damage to cellular components such as proteins and lipids. 2-Propylazo-2-propyl hydroperoxide has also been shown to activate redox signaling pathways, leading to changes in gene expression and cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Propylazo-2-propyl hydroperoxide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on biological systems without the need for exogenous sources of free radicals. However, 2-Propylazo-2-propyl hydroperoxide can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Propylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing 2-Propylazo-2-propyl hydroperoxide and related compounds. Another area of interest is the use of 2-Propylazo-2-propyl hydroperoxide in studies of redox signaling pathways and their role in disease processes such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Propylazo-2-propyl hydroperoxide to specific cellular targets could have important implications for the treatment of these diseases.
Métodos De Síntesis
2-Propylazo-2-propyl hydroperoxide can be synthesized in several ways, but the most common method involves the reaction of 2-propylazobenzene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum hexacarbonyl. The reaction proceeds via a radical mechanism, and the resulting 2-Propylazo-2-propyl hydroperoxide can be purified by chromatography.
Aplicaciones Científicas De Investigación
2-Propylazo-2-propyl hydroperoxide has a wide range of applications in scientific research, including studies of oxidative stress, free radical reactions, and redox signaling pathways. 2-Propylazo-2-propyl hydroperoxide is often used as a source of free radicals in experiments designed to investigate the effects of oxidative stress on biological systems. 2-Propylazo-2-propyl hydroperoxide has also been used to study the mechanisms of redox signaling pathways, which are important for regulating cellular processes such as apoptosis and inflammation.
Propiedades
Número CAS |
149127-58-2 |
|---|---|
Nombre del producto |
2-Propylazo-2-propyl hydroperoxide |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-hydroperoxypropan-2-yl(propyl)diazene |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-7-8-6(2,3)10-9/h9H,4-5H2,1-3H3 |
Clave InChI |
POLDHOINNQNRQG-UHFFFAOYSA-N |
SMILES |
CCCN=NC(C)(C)OO |
SMILES canónico |
CCCN=NC(C)(C)OO |
Sinónimos |
2-PROPYLAZO-2-PROPYLHYDROPEROXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



